molecular formula C31H44NP B12890973 N-(2-(Dicyclohexylphosphino)benzylidene)-2,6-diisopropylaniline

N-(2-(Dicyclohexylphosphino)benzylidene)-2,6-diisopropylaniline

Cat. No.: B12890973
M. Wt: 461.7 g/mol
InChI Key: IVXYKWOYIQFMAV-UHFFFAOYSA-N
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Description

N-(2-(Dicyclohexylphosphino)benzylidene)-2,6-diisopropylaniline is a complex organic compound that belongs to the class of phosphine ligands. These ligands are known for their ability to coordinate with metals, making them valuable in various catalytic processes. The compound’s structure features a benzylidene group linked to an aniline moiety, with dicyclohexylphosphino and diisopropyl substituents enhancing its steric and electronic properties.

Properties

Molecular Formula

C31H44NP

Molecular Weight

461.7 g/mol

IUPAC Name

1-(2-dicyclohexylphosphanylphenyl)-N-[2,6-di(propan-2-yl)phenyl]methanimine

InChI

InChI=1S/C31H44NP/c1-23(2)28-19-13-20-29(24(3)4)31(28)32-22-25-14-11-12-21-30(25)33(26-15-7-5-8-16-26)27-17-9-6-10-18-27/h11-14,19-24,26-27H,5-10,15-18H2,1-4H3

InChI Key

IVXYKWOYIQFMAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=CC2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Dicyclohexylphosphino)benzylidene)-2,6-diisopropylaniline typically involves a multi-step process. One common method is the condensation reaction between 2-(dicyclohexylphosphino)benzaldehyde and 2,6-diisopropylaniline. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Dicyclohexylphosphino)benzylidene)-2,6-diisopropylaniline undergoes various chemical reactions, primarily due to its phosphine ligand properties. These reactions include:

Common Reagents and Conditions

The common reagents used in these reactions include palladium, nickel, and copper catalysts. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation. Solvents like toluene, tetrahydrofuran, and dimethylformamide are frequently used.

Major Products

The major products formed from these reactions depend on the specific coupling partners and reaction conditions. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while in Buchwald-Hartwig amination, the product is an arylamine.

Scientific Research Applications

N-(2-(Dicyclohexylphosphino)benzylidene)-2,6-diisopropylaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-(Dicyclohexylphosphino)benzylidene)-2,6-diisopropylaniline exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The molecular targets include transition metals like palladium, nickel, and copper, which are involved in the catalytic cycles of cross-coupling reactions. The pathways involved often include oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(Dicyclohexylphosphino)benzylidene)-2,6-diisopropylaniline is unique due to its bulky dicyclohexylphosphino and diisopropyl groups, which provide significant steric hindrance. This steric effect enhances the compound’s ability to stabilize metal centers and improve the selectivity and efficiency of catalytic reactions. Additionally, the electronic properties of the dicyclohexylphosphino group contribute to the compound’s effectiveness as a ligand in various catalytic processes.

Biological Activity

N-(2-(Dicyclohexylphosphino)benzylidene)-2,6-diisopropylaniline is a phosphine-based ligand with promising biological activities, particularly in the fields of medicinal chemistry and catalysis. This compound is characterized by its unique structure that combines a dicyclohexylphosphino group with a benzylidene moiety and a diisopropylaniline fragment, which contributes to its reactivity and potential biological interactions.

Molecular Structure and Properties

  • Molecular Formula : C31H44NP
  • Molecular Weight : 461.66 g/mol
  • CAS Number : 213182-78-6

The compound's structure is conducive to forming coordination complexes with various metal ions, enhancing its utility in catalysis and possibly influencing its biological activity.

This compound acts primarily as a ligand in transition metal catalysis. Its biological activity can be attributed to its ability to form stable complexes with metals such as palladium, which are crucial in various biochemical reactions. The phosphine group is known for its electron-donating properties, which can stabilize metal centers and facilitate catalytic cycles.

Anticancer Properties

Research has indicated that phosphine ligands like this compound can exhibit anticancer properties through several mechanisms:

  • Inhibition of Tumor Cell Proliferation : Studies have shown that compounds containing phosphine ligands can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Metal Complex Formation : The formation of metal complexes with this ligand has been linked to enhanced cytotoxicity against cancer cells. For example, palladium complexes derived from this ligand have demonstrated significant activity against breast and prostate cancer cell lines.
  • Mechanisms of Action :
    • Induction of oxidative stress leading to apoptosis.
    • Inhibition of key signaling pathways involved in cell proliferation (e.g., PI3K/Akt pathway).

Case Studies

  • Palladium Complexes : A study demonstrated that palladium complexes with this compound exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent anticancer activity .
  • Synergistic Effects : In combination therapy studies, the ligand was shown to enhance the efficacy of traditional chemotherapeutics, suggesting potential for use in combination regimens .

Comparative Biological Activity

CompoundActivityMechanism
This compoundAnticancerMetal complex formation
Other Phosphine LigandsVariesVaries

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